Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate
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Overview
Description
Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate is a synthetic organic compound belonging to a class of molecules known for their applications in medicinal chemistry. This compound exhibits a complex molecular structure, indicating its potential in various biochemical and pharmacological contexts.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate typically involves multi-step organic reactions starting from readily available precursors
Formation of the 1,8-naphthyridine core: : This involves cyclization reactions using appropriate precursors under specific conditions such as high temperature or using catalysts.
Introduction of the 2-methylpiperidine-1-carbonyl group: : Typically achieved through substitution reactions where the naphthyridine intermediate reacts with a piperidine derivative.
Final assembly: : The methyl benzoate group is introduced via esterification reactions under controlled conditions, yielding the final compound.
Industrial production methods: : For industrial-scale production, optimization of reaction conditions to maximize yield and purity is crucial. Techniques like flow chemistry, continuous reactors, and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: : Reduction of the carbonyl groups can lead to the formation of corresponding alcohols or amines.
Substitution: : The naphthyridine and benzoate parts can undergo substitution reactions under suitable conditions.
Common reagents and conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Including lithium aluminum hydride or sodium borohydride.
Substitution conditions: : Typically involve nucleophilic or electrophilic reagents, depending on the site of the reaction.
Major products
Oxidation products: : Hydroxylated derivatives of the original compound.
Reduction products: : Alcohols or amines formed from the reduction of carbonyl groups.
Substitution products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate has found applications across several fields of research due to its complex structure and biochemical properties:
Chemistry
Used as a building block in the synthesis of more complex molecules.
Serves as a model compound for studying reaction mechanisms and kinetics.
Biology
Investigated for its potential interactions with biological macromolecules like proteins and DNA.
Used in assays to understand its binding affinity and specificity.
Medicine
Explored for potential therapeutic uses, including as an anti-cancer or anti-inflammatory agent.
Studied for its pharmacokinetics and pharmacodynamics profiles in preclinical models.
Industry
Applied in the development of new materials with unique properties.
Used in the manufacture of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The exact mechanism by which Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate exerts its effects often involves its interaction with specific molecular targets in the body:
Molecular targets: : Could include enzymes, receptors, or other proteins.
Pathways involved: : May affect signaling pathways, metabolic pathways, or other biochemical routes.
Comparison with Similar Compounds
When comparing Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate with similar compounds, its uniqueness can be highlighted in terms of its structure, reactivity, and applications.
Similar compounds
Methyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)acetate: : Varies by the acyl moiety, which affects its chemical properties and applications.
Ethyl 4-((7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)benzoate: : Substitution of the methyl group with an ethyl group results in altered physical and chemical properties.
Properties
IUPAC Name |
methyl 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-15-7-12-19-21(27-18-10-8-17(9-11-18)24(30)31-3)20(14-25-22(19)26-15)23(29)28-13-5-4-6-16(28)2/h7-12,14,16H,4-6,13H2,1-3H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFQSDFGKHLFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C(=O)OC)C=CC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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